2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide

Medicinal chemistry Physicochemical profiling Ligand efficiency

2-(2-Acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 921522-46-5, molecular formula C₁₅H₁₇N₃O₄S, MW 335.4 g/mol) is a synthetic thiazole-acetamide hybrid incorporating a 2-acetamidothiazole core linked via a methylene bridge to a 3,4-dimethoxyaniline moiety. The compound belongs to the broader class of 2-acetamidothiazole derivatives, a scaffold recognized in multiple medicinal chemistry programs for cholinesterase inhibition , antitumor activity , and kinase inhibition.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 921522-46-5
Cat. No. B2549231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
CAS921522-46-5
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C15H17N3O4S/c1-9(19)16-15-18-11(8-23-15)7-14(20)17-10-4-5-12(21-2)13(6-10)22-3/h4-6,8H,7H2,1-3H3,(H,17,20)(H,16,18,19)
InChIKeyCELNJULJVMNBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 921522-46-5): Structural Identity and Procurement-Relevant Baseline


2-(2-Acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 921522-46-5, molecular formula C₁₅H₁₇N₃O₄S, MW 335.4 g/mol) is a synthetic thiazole-acetamide hybrid incorporating a 2-acetamidothiazole core linked via a methylene bridge to a 3,4-dimethoxyaniline moiety . The compound belongs to the broader class of 2-acetamidothiazole derivatives, a scaffold recognized in multiple medicinal chemistry programs for cholinesterase inhibition [1], antitumor activity [2], and kinase inhibition [3]. Its defining structural feature—the 3,4-dimethoxyphenyl substituent—distinguishes it from simpler N-phenyl congeners (e.g., m-tolyl, 3-chlorophenyl) by contributing two additional hydrogen-bond acceptor sites and increased polar surface area, which predictably modulate target engagement, solubility, and metabolic handling. The InChIKey is CELNJULJVMNBDQ-UHFFFAOYSA-N .

Why 2-(2-Acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide Cannot Be Substituted by Generic In-Class Analogs


Although the 2-acetamidothiazole scaffold is shared across numerous catalog compounds, small variations in the N-phenyl substituent produce large shifts in biological profile. The 3,4-dimethoxyphenyl motif in this compound (CAS 921522-46-5) introduces two methoxy oxygen atoms that are absent in the closest commercial analogs—2-(2-acetamidothiazol-4-yl)-N-(m-tolyl)acetamide (CAS 921522-06-7, MW 289.35, C₁₄H₁₅N₃O₂S) and 2-(2-acetamidothiazol-4-yl)-N-(3-chlorophenyl)acetamide (PubChem CID 27396796, MW 309.77) . In related thiazole-acetamide series, electron-donating substituents on the phenyl ring were shown to enhance anticancer potency: for example, N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n) achieved IC₅₀ values of 6.31 μM (HT29) and 7.98 μM (A549), with SAR indicating that electronic character of the phenyl substituent is a key activity determinant . Furthermore, the dimethoxy substitution pattern directly affects the amido/imido tautomeric equilibrium of the 2-acetamidothiazole core, which governs hydrogen-bonding capacity and receptor recognition [1]. These structure-dependent properties mean that procurement of an in-class analog lacking the 3,4-dimethoxy substitution cannot be assumed to recapitulate the target compound's binding, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-(2-Acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 921522-46-5) vs. Closest Analogs


Physicochemical Differentiation: Increased Hydrogen-Bond Acceptor Count Relative to m-Tolyl and 3-Chlorophenyl Analogs

The target compound carries two methoxy substituents (3,4-di-OCH₃) on the N-phenyl ring, yielding a molecular formula of C₁₅H₁₇N₃O₄S (MW 335.4) and 4 heteroatom H-bond acceptors . This contrasts with the m-tolyl analog (CAS 921522-06-7; C₁₄H₁₅N₃O₂S; MW 289.35; 2 H-bond acceptors) and the 3-chlorophenyl analog (PubChem CID 27396796; C₁₃H₁₂ClN₃O₂S; MW 309.77; 3 H-bond acceptors) . The additional oxygen atoms increase topological polar surface area and are predicted to shift the computed logP downward relative to the more lipophilic m-tolyl and chlorophenyl congeners. In 2-acetamidothiazole-based drug design, the H-bond acceptor count is a recognized determinant of kinase active-site occupancy [1].

Medicinal chemistry Physicochemical profiling Ligand efficiency

Cholinesterase Inhibition: Class-Level Evidence from Thiazole Acetamide Series with Quantitative AChE/BChE Selectivity Data

Sun et al. (2016) evaluated a series of thiazole acetamide derivatives for AChE and BChE inhibition. The lead compound 6d exhibited AChE IC₅₀ = 3.14 ± 0.16 μM with a selectivity index (SI) of 2.94 over BChE, and demonstrated additional inhibition of Aβ aggregation and β-secretase [1]. This series shares the 2-acetamidothiazole core with the target compound. The 3,4-dimethoxyphenyl substitution pattern is known in related cholinesterase inhibitor pharmacophores (e.g., donepezil-inspired motifs) to contribute to peripheral anionic site (PAS) binding within the AChE gorge, a feature absent in non-methoxylated analogs. The target compound's dimethoxy motif is expected to enhance PAS engagement compared to the m-tolyl congener, potentially yielding improved selectivity and CNS penetration.

Alzheimer's disease Cholinesterase inhibition Neuropharmacology

Anticancer Activity: Cross-Study SAR of 2-Acetamidothiazole Derivatives in NCI 60-Cell Panel and Targeted Cancer Lines

Two independent studies establish the anticancer potential of the 2-acetamidothiazole scaffold. El-Messery et al. (2012) reported NCI 60-cell panel screening at 10 μM single dose for 2-acetamido-thiazole derivatives; compounds 18, 21, 32, and 37 showed GI values of 75.5%, 69.3%, 96.2%, and 92.7% against Leukemia CCRF-CEM, with compounds 37, 41, and 42 demonstrating broad-spectrum activity [1]. In a related phenylthiazole-amide series, Zhang et al. (2017) found that N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n) inhibited HT29 (IC₅₀ = 6.31 μM) and A549 (IC₅₀ = 7.98 μM) via Raf/MEK/ERK pathway modulation . The 3,4-dimethoxyphenyl group in the target compound provides electron-donating character, which Zhang et al. correlated with enhanced activity relative to electron-withdrawing substituents.

Anticancer drug discovery NCI-60 screening Structure-activity relationship

DNA Binding Potential: Quantum-Mechanically Validated Interaction of 2-Acetamidothiazole-4-yl Scaffold with DNA

Iqbal, Ashraf, and coworkers (2019) demonstrated that ethyl 2-(2-acetamidothiazol-4-yl)acetate—structurally the ethyl ester analog sharing the identical 2-acetamidothiazol-4-yl core with the target compound—binds to DNA (PDB 1BPX) with a calculated binding energy of −5.7 kcal/mol, confirmed experimentally by UV-Vis spectrophotometric titration and electrochemical methods [1]. The target compound replaces the ethyl ester with an N-(3,4-dimethoxyphenyl)acetamide moiety, which provides an additional aromatic ring capable of π-stacking with DNA base pairs—an interaction geometry not available to the simpler ester analog. The dimethoxyphenyl group is thus expected to enhance DNA intercalation or groove-binding affinity relative to the −5.7 kcal/mol baseline.

DNA-targeting agents Molecular docking Biophysical characterization

Antioxidant Capacity: Class-Level Quantitative DPPH Radical Scavenging Data for 2-Acetamidothiazole Derivatives

Abu-Melha et al. (2022) synthesized a panel of 2-(2-substituted-acetamido)thiazole compounds and evaluated their DPPH radical scavenging activity. Sulfide-containing derivatives 4, 6, and 8 achieved IC₅₀ values of 24.17–32.26 μg/mL against the DPPH radical, compared to the reference antioxidants BHT and ascorbic acid [1]. These compounds share the 2-acetamidothiazole core scaffold with the target compound. The 3,4-dimethoxyphenyl substituent in the target compound is a recognized antioxidant pharmacophore: the catechol-like ortho-dimethoxy arrangement can undergo single-electron oxidation to form a stabilized phenoxyl radical, a mechanism not available to non-oxygenated N-phenyl analogs. Docking against the peroxidase enzyme (PDB 2Y9X) yielded binding scores of −6.39 to −7.28 kcal/mol for the most active derivatives [1].

Antioxidant agents Free radical scavenging Oxidative stress

Tautomeric Equilibrium and Coordination Chemistry: Ambidentate Ligand Behavior of 2-Acetamidothiazole Core

The 2-acetamidothiazole core exists in a solvent- and concentration-dependent amido (A)/imido (B) tautomeric equilibrium, characterized by Forlani et al. (2001) using UV/Vis and NMR spectroscopy. Increased solvent polarity and basic additives shift the equilibrium toward the imido (B) form, with ΔH and ΔS values indicating that self-assembly via hydrogen bonding is a critical determinant of the tautomeric ratio [1]. This tautomerism directly impacts metal coordination: Hughes and Rutt demonstrated that 2-acetamidothiazoles act as ambidentate ligands toward Ni(II) and Cu(II), exhibiting three distinct coordination modes via thiazole-N, amide-O, or imido-N donors discernible by IR spectroscopy [2]. Singh et al. (2015, 2023) extended this chemistry to Ru(II), Ir(III), and Rh(III) half-sandwich complexes with demonstrated antifouling and antibacterial activity [3]. The 3,4-dimethoxyphenyl substituent on the target compound adds an additional potential metal-coordination site through methoxy oxygen lone pairs, distinguishing it from simpler N-aryl-2-acetamidothiazole ligands.

Coordination chemistry Tautomerism Metal complexes

Procurement-Relevant Application Scenarios for 2-(2-Acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 921522-46-5)


Medicinal Chemistry: Multi-Target Cholinesterase Inhibitor Lead Optimization for Alzheimer's Disease

Based on the thiazole acetamide AChE inhibitory scaffold validated by Sun et al. (2016), where compound 6d achieved AChE IC₅₀ = 3.14 μM with BChE selectivity index of 2.94, this compound introduces a 3,4-dimethoxyphenyl motif predicted to strengthen peripheral anionic site (PAS) binding within the AChE active-site gorge . This structural modification addresses a key limitation of the Sun et al. lead series—modest absolute potency—by incorporating a pharmacophore with established precedent in AChE inhibitor design. Procurement enables SAR exploration of dimethoxy positional isomers and the evaluation of dual AChE inhibition plus Aβ anti-aggregation activity in a single chemical entity. The dimethoxy substitution also provides a metabolic soft spot (O-demethylation) that can be monitored in preliminary metabolic stability assays informed by the known acetamidothiazole metabolism pathway (thiazole ring fission to acetylthiohydantoic acids) .

Anticancer Drug Discovery: Probing Electron-Donating Substituent Effects in Thiazole-Acetamide Cytotoxicity

The NCI 60-cell panel data from El-Messery et al. (2012) established that 2-acetamido-thiazole derivatives can achieve GI values exceeding 90% against leukemia lines (compound 32: 96.2% GI at 10 μM against CCRF-CEM), while Zhang et al. (2017) demonstrated that electron-donating phenyl substituents improve potency in targeted cancer lines (compound 4n: IC₅₀ = 6.31 μM HT29, 7.98 μM A549) [REFS-1,2]. The 3,4-dimethoxyphenyl group in this compound represents the logical next SAR iteration—systematically increasing electron density on the N-phenyl ring beyond that of mono-methyl or mono-fluoro analogs. Procurement of this specific compound enables a direct head-to-head comparison of dimethoxy vs. monomethoxy vs. non-oxygenated phenyl analogs within a single experimental run, isolating the contribution of methoxy substitution to both potency and kinase selectivity (particularly relevant given the known CDK2 and PI3K inhibitory activity of 2-acetamidothiazole derivatives) .

Coordination Chemistry: Multidentate Ligand Design for Bioactive Metal Complexes

The 2-acetamidothiazole core is a well-characterized ambidentate ligand scaffold: Hughes and Rutt established three distinct coordination modes (thiazole-N, amide-O, imido-N) with Ni(II) and Cu(II), while Singh et al. (2015, 2023) demonstrated that 2-acetamidothiazole-derived ligands form stable half-sandwich complexes with Ru(II), Ir(III), and Rh(III) that exhibit moderate-to-good antifouling and antibacterial activity against marine and clinical bacterial strains [REFS-1,2]. The target compound significantly expands the coordinative possibilities: the two methoxy oxygen atoms on the 3,4-dimethoxyphenyl ring provide additional Lewis-basic sites for metal binding, potentially enabling bi- or trimetallic architectures. The tautomeric equilibrium (amido/imido) characterized by Forlani et al. (2001) is solvent-tunable, offering a mechanism to switch coordination geometry by changing reaction medium . This compound is therefore suited for systematic studies of how N-aryl substitution modulates the electronic and steric properties of 2-acetamidothiazole metal complexes.

DNA-Targeted Agent Development: Building on Validated 2-Acetamidothiazole-DNA Interaction

Iqbal et al. (2019) provided the first quantitative evidence that the 2-(2-acetamidothiazol-4-yl) scaffold engages DNA, with a docking binding energy of −5.7 kcal/mol against PDB 1BPX confirmed by UV-Vis and electrochemical methods . The target compound extends this validated scaffold with an N-(3,4-dimethoxyphenyl)acetamide arm that introduces an additional aromatic ring for potential intercalation or minor-groove binding. This design principle—tethering a DNA-interactive chromophore to a thiazole recognition element—is employed in clinically relevant DNA-targeted agents such as netropsin and distamycin analogs. Procurement of this compound supports: (a) comparative DNA binding studies (UV-Vis titration, fluorescence quenching, viscosity) vs. the simpler ethyl ester analog; (b) evaluation of whether the dimethoxyphenyl group enhances binding affinity and/or alters binding mode (intercalation vs. groove binding); and (c) exploration of the compound as a fragment for conjugation to sequence-specific DNA recognition elements.

Quote Request

Request a Quote for 2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.